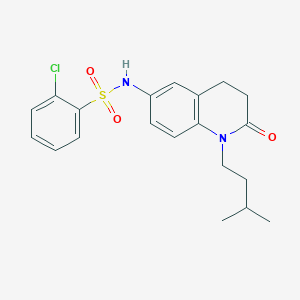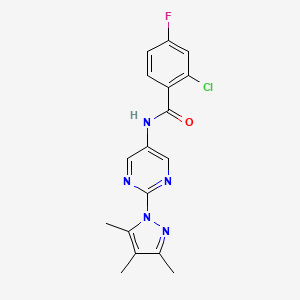![molecular formula C16H15ClN2O B2419556 2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 941540-56-3](/img/structure/B2419556.png)
2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol” is a chemical compound with a benzimidazole core structure. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have been widely used in various fields due to their biological activities . This compound has a benzyl group substituted at the 1-position of the benzimidazole ring, which is further substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole ring attached to a benzyl group substituted with a chlorine atom . The exact structure can be represented by the SMILES string: ClC1=CC=C(C=C1)CN2C(CO)=NC3=C2C=CC=C3 .Chemical Reactions Analysis
The chemical reactivity of “this compound” would be influenced by the presence of the benzimidazole ring, the benzyl group, and the chlorine atom. The benzimidazole ring is a weakly basic and aromatic, and can participate in various reactions such as alkylation, acylation, and nitration . The chlorine atom on the benzyl group can be displaced by nucleophiles in a nucleophilic aromatic substitution reaction .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- A study by Taj et al. (2020) details the synthesis of benzimidazole derivatives including 1-(1H-benzimidazol-2-yl)ethanol (HBE), highlighting a green protocol for rapid production. The synthesized compounds were tested for various activities including antioxidant potential and enzymatic inhibition (Taj et al., 2020).
Modification for Therapeutic Potential
- Shchegol'kov et al. (2013) describe the modification of 2-(trifluoromethyl)-1H-benzimidazole, leading to derivatives with moderate tuberculostatic activity. This research demonstrates the potential of benzimidazole derivatives in therapeutic applications (Shchegol'kov et al., 2013).
Application in Coordination Chemistry
- Research by Esparza-Ruiz et al. (2009) investigates the reactions of 2-(1H-benzimidazol-2-yl)phenol with various metal compounds, producing complexes that contribute to the understanding of coordination chemistry and potential applications in material science (Esparza-Ruiz et al., 2009).
Boron-Neutron-Capture Therapy (BNCT) and Positron-Emission Tomography (PET)
- Santos et al. (2000) focus on synthesizing carbaboranyl compounds, including benzimidazoles, for applications in cancer treatment via BNCT and in vivo compound-distribution measurements using PET (Santos et al., 2000).
Nonlinear Optical Properties
- A study by Carella et al. (2007) highlights the nonlinear optical performances of polymers containing benzimidazole chromophores, which can have implications in photonics and optoelectronic applications (Carella et al., 2007).
Helicobacter pylori Treatment
- Carcanague et al. (2002) present novel structures derived from benzimidazole derivatives showing potent activities against the gastric pathogen Helicobacter pylori, indicating their potential in developing new anti-H. pylori agents (Carcanague et al., 2002).
Propiedades
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-13-7-5-12(6-8-13)11-19-15-4-2-1-3-14(15)18-16(19)9-10-20/h1-8,20H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETKACRYTQSJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2419476.png)

![6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole](/img/structure/B2419479.png)
![N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2419481.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2419485.png)
![3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2419486.png)

![N-(benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2419489.png)
![(E)-2-methyl-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2419491.png)
![Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2419492.png)


